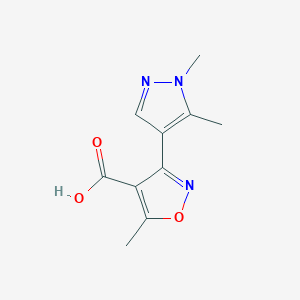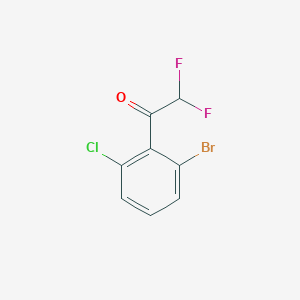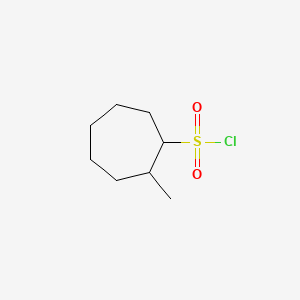
Ethyl (R)-3-amino-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-3-amino-3-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the ester functional group, along with an amino group and a methyl group on the pentanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl ®-3-amino-3-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-amino-3-methylpentanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the use of acyl chlorides or acid anhydrides as starting materials. For example, ®-3-amino-3-methylpentanoyl chloride can be reacted with ethanol in the presence of a base such as pyridine to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of ethyl ®-3-amino-3-methylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-3-amino-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl ®-3-amino-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of ethyl ®-3-amino-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active ®-3-amino-3-methylpentanoic acid, which can interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Ethyl ®-3-amino-3-methylpentanoate can be compared with other similar compounds, such as:
Ethyl (S)-3-amino-3-methylpentanoate: The enantiomer of the compound, which may exhibit different biological activities.
Methyl ®-3-amino-3-methylpentanoate: A similar ester with a methyl group instead of an ethyl group, which may have different physical and chemical properties.
Ethyl ®-2-amino-3-methylbutanoate: A structurally related compound with a different carbon chain length .
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
ethyl (3R)-3-amino-3-methylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-8(3,9)6-7(10)11-5-2/h4-6,9H2,1-3H3/t8-/m1/s1 |
Clave InChI |
OXIMBNNQIXGPIY-MRVPVSSYSA-N |
SMILES isomérico |
CC[C@](C)(CC(=O)OCC)N |
SMILES canónico |
CCC(C)(CC(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


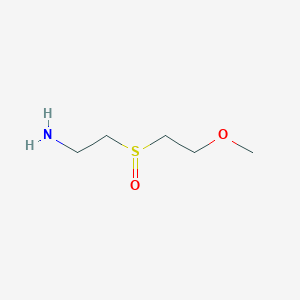
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
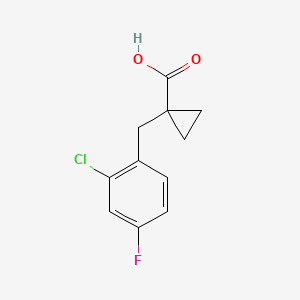
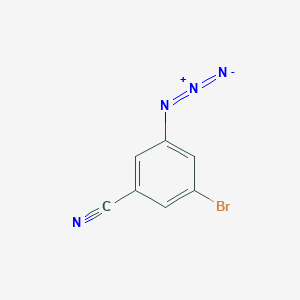
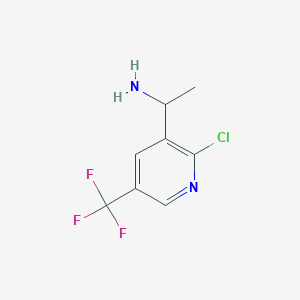
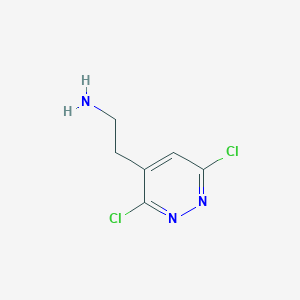
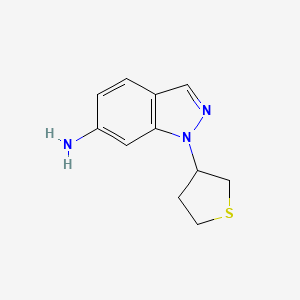
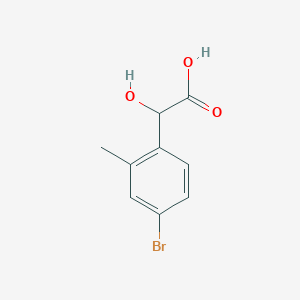
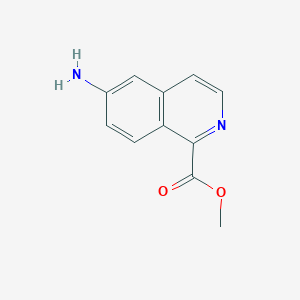
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
